Cas no 79950-42-8 (3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde)

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde structure
79950-42-8 structure
상품 이름:3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
CAS 번호:79950-42-8
MF:C10H10O2
메가와트:162.185203075409
MDL:MFCD00100646
CID:556977
PubChem ID:2775156

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 2-Allyl-3-hydroxybenzaldehyde
    • 3-hydroxy-2-prop-2-enylbenzaldehyde
    • Benzaldehyde,3-hydroxy-2-(2-propen-1-yl)-
    • AK122190
    • 3-Hydroxy-2-(prop-2-en-1-yl)benzaldehyde
    • 2-allyl-3hydroxybenzaldehyde
    • 2-allyl-3-hydroxy-benzaldehyde
    • 2-allyl-3-hydroxy benzaldehyde
    • 3-hydroxy-2-allyl benzaldehyde
    • QVHRAGBOMUXWRI-UHFFFAOYSA-N
    • BCP24264
    • FCH918621
    • 3-oxidanyl-2-prop-2-enyl-benzaldehyde
    • OR21984
    • RP02238
    • 3-hydroxy-2-prop-2-en-1
    • 3-hydroxy-2-prop-2-en-1-ylbenzaldehyde
    • PS-4188
    • 79950-42-8
    • MFCD00100646
    • FT-0641740
    • CS-0028564
    • A839792
    • 2-allyl-3-hydroxybenzaldehyde, AldrichCPR
    • DTXSID00379420
    • 2-allyl-3-hydroxy-benzaldehyde;2-Allyl-3-hydroxybenzaldehyde
    • EX-A1415
    • AMY22038
    • AC-33242
    • Benzaldehyde, 3-hydroxy-2-(2-propenyl)-
    • AKOS006229614
    • J-507715
    • SCHEMBL431551
    • 3-Hydroxy-2-(2-propen-1-yl)benzaldehyde (ACI)
    • Benzaldehyde, 3-hydroxy-2-(2-propenyl)- (9CI)
    • DB-020356
    • 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
    • MDL: MFCD00100646
    • 인치: 1S/C10H10O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2-3,5-7,12H,1,4H2
    • InChIKey: QVHRAGBOMUXWRI-UHFFFAOYSA-N
    • 미소: O=CC1C(CC=C)=C(O)C=CC=1

계산된 속성

  • 정밀분자량: 162.06800
  • 동위원소 질량: 162.068
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 165
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.1
  • 토폴로지 분자 극성 표면적: 37.3

실험적 성질

  • 밀도: 1.126±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: 102-103 ºC (dichloromethane hexane )
  • 비등점: 274.4±25.0 ºC (760 Torr),
  • 플래시 포인트: 114.6±15.8 ºC,
  • 굴절률: 1.593
  • 용해도: 극미용성(0.75g/l)(25ºC),
  • PSA: 37.30000
  • LogP: 1.93320

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde 보안 정보

  • 위험 범주 코드: 36
  • 보안 지침: 26
  • 위험물 표지: Xi

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde 세관 데이터

  • 세관 번호:2912499000
  • 세관 데이터:

    중국 세관 번호:

    2912499000

    개요:

    2912499000. 기타 알데히드류 에테르류\기타 산소기단을 함유한 알데히드류, 페놀류와 알데히드류를 함유하고있다.부가가치세: 17.0%. 환급률: 9.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

    신고 요소:

    제품명,성분함량,용도,포름알데히드 외관

    요약:

    2912499000. 기타 알데히드 에테르, 알데히드 페놀과 기타 산소 관능단을 가진 알데히드.부가가치세: 17.0%. 환급률: 9.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_320032-250mg
2-Allyl-3-hydroxybenzaldehyde
79950-42-8
250mg
¥2574.0 2022-12-29
AK Scientific
Y4123-100mg
2-Allyl-3-hydroxybenzaldehyde, containing 200ppm MEHQ
79950-42-8 98% (GC)
100mg
$41 2023-09-15
AK Scientific
Y4123-1g
2-Allyl-3-hydroxybenzaldehyde, containing 200ppm MEHQ
79950-42-8 98% (GC)
1g
$146 2023-09-15
Chemenu
CM100906-5g
2-allyl-3-hydroxybenzaldehyde
79950-42-8 95%
5g
$520 2024-07-23
Chemenu
CM100906-10g
2-allyl-3-hydroxybenzaldehyde
79950-42-8 95%
10g
$402 2022-09-28
Enamine
BBV-38356367-5.0g
3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
79950-42-8 95%
5.0g
$5264.0 2022-12-29
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Y50720-1g
2-ALLYL-3-HYDROXYBENZALDEHYDE
79950-42-8 95%
1g
¥790.00 2022-12-29
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
Bellen015300-5g
2-amino-4,6-dichlorotriazine
79950-42-8 95%
5g
¥3060.0 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
AK122190-250mg
2-allyl-3-hydroxybenzaldehyde
79950-42-8 97%(stabilizedwithTBC)
250mg
¥1088.00 2023-09-15
AK Scientific
Y4123-5g
2-Allyl-3-hydroxybenzaldehyde, containing 200ppm MEHQ
79950-42-8 98% (GC)
5g
$504 2023-09-15

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium carbonate
2.1 Solvents: Decalin ;  reflux
참조
tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-Oxoisochromans
Chang, Meng-Yang ; et al, Synthesis, 2021, 53(3), 527-537

합성회로 2

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
3.1 24 h, 180 °C
참조
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

합성회로 3

반응 조건
1.1 10 min, 240 °C; 240 °C → rt
참조
Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-Quinagolide
Chavan, Subhash P. ; et al, Organic Letters, 2018, 20(22), 7011-7014

합성회로 4

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
2.1 24 h, 180 °C
참조
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

합성회로 5

반응 조건
1.1 Solvents: Decalin ;  9.5 h, 40 bar, 250 °C
참조
Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow
Garcia-Lacuna, Jorge; et al, Organic & Biomolecular Chemistry, 2019, 17(43), 9489-9501

합성회로 6

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
1.3 Solvents: Acetic anhydride ;  2 h, 140 °C
2.1 Reagents: Guanidine hydrochloride ,  Potassium tert-butoxide Solvents: Ethanol ;  rt; 30 min, rt
2.2 Solvents: Dichloromethane ;  1.5 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
3.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
4.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
5.1 24 h, 180 °C
참조
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

합성회로 7

반응 조건
1.1 Solvents: N,N-Dimethylaniline ;  230 °C
참조
Total synthesis of quinocarcinol methyl ester
Danishefsky, Samuel J.; et al, Journal of the American Chemical Society, 1985, 107(5), 1421-3

합성회로 8

반응 조건
1.1 Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C
참조
Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine
Vargas, Didier F.; et al, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

합성회로 9

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  3 h, reflux
2.1 Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C
참조
Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine
Vargas, Didier F.; et al, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

합성회로 10

반응 조건
1.1 Reagents: Guanidine hydrochloride ,  Potassium tert-butoxide Solvents: Ethanol ;  rt; 30 min, rt
1.2 Solvents: Dichloromethane ;  1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
2.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
4.1 24 h, 180 °C
참조
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

합성회로 11

반응 조건
1.1 -
1.2 Reagents: Decalin
참조
Synthesis of Substituted 2,3-Benzodiazepines
Chan, Chieh-Kai; et al, Journal of Organic Chemistry, 2016, 81(20), 9836-9847

합성회로 12

반응 조건
참조
Arenecarbaldehydes: synthesis by C-C bond formation
Oestreich, M., Science of Synthesis, 2007, 25, 667-688

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde Raw materials

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde Preparation Products

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:79950-42-8)3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
A839792
순결:99%
재다:1g
가격 ($):168.0